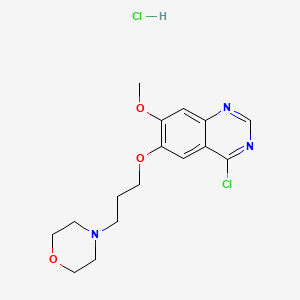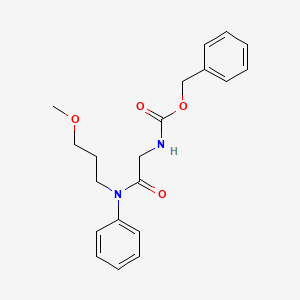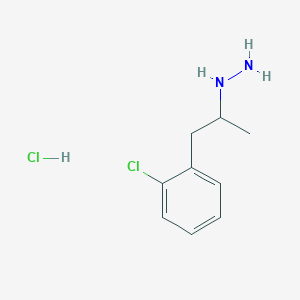![molecular formula C44H47N3O9S B13103047 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the carbazole core, followed by the introduction of the sulfonylethyl acetate group and the acetyloxy-carbonimidoyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[9-[4-[(Z)-N-acetyloxy-C-octylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-ethylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
- 2-[4-[9-[4-[(Z)-N-acetyloxy-C-hexylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-propylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
Uniqueness
The uniqueness of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C44H47N3O9S |
|---|---|
Molekulargewicht |
793.9 g/mol |
IUPAC-Name |
2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C44H47N3O9S/c1-7-8-9-10-11-12-41(46-56-32(6)50)33-13-17-36(18-14-33)47-42-21-15-34(29(3)45-55-31(5)49)26-39(42)40-27-35(16-22-43(40)47)44(51)38-20-19-37(25-28(38)2)57(52,53)24-23-54-30(4)48/h13-22,25-27H,7-12,23-24H2,1-6H3/b45-29+,46-41- |
InChI-Schlüssel |
RCHSGASIYYUQCS-IZBXANSSSA-N |
Isomerische SMILES |
CCCCCCC/C(=N/OC(=O)C)/C1=CC=C(C=C1)N2C3=C(C=C(C=C3)/C(=N/OC(=O)C)/C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C |
Kanonische SMILES |
CCCCCCCC(=NOC(=O)C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=NOC(=O)C)C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)








![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)

